molecular formula C3H8N2O2 B091354 3-Hydrazinopropionic acid CAS No. 18046-19-0

3-Hydrazinopropionic acid

Cat. No. B091354
CAS RN: 18046-19-0
M. Wt: 104.11 g/mol
InChI Key: ICARQSBNIMOEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazinopropionic acid (3-HPA) is a non-proteinogenic amino acid that has received significant attention in recent years due to its potential applications in various fields of scientific research. It is a derivative of the amino acid L-serine, and its chemical structure consists of a hydrazine group attached to the β-carbon of the serine side chain. In

Mechanism Of Action

The mechanism of action of 3-Hydrazinopropionic acid is not fully understood, but studies have suggested that it works by inducing oxidative stress in cells. This leads to the activation of several signaling pathways that ultimately result in cell death. However, the exact molecular targets of 3-Hydrazinopropionic acid are still unknown and require further investigation.

Biochemical And Physiological Effects

Studies have shown that 3-Hydrazinopropionic acid can have several biochemical and physiological effects on cells. It can induce oxidative stress, alter cellular metabolism, and affect gene expression. In addition, 3-Hydrazinopropionic acid has been shown to have neuroprotective effects by preventing the formation of toxic protein aggregates and reducing inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Hydrazinopropionic acid in lab experiments is its selectivity towards cancer cells. This makes it a potential candidate for developing new cancer therapies that target only cancer cells and spare healthy cells. However, one of the limitations of using 3-Hydrazinopropionic acid is its toxicity towards healthy cells at high concentrations. This requires careful optimization of dosages in lab experiments to avoid unwanted side effects.

Future Directions

There are several future directions for research on 3-Hydrazinopropionic acid. One of the most promising directions is in developing new cancer therapies that target specific types of cancer cells using 3-Hydrazinopropionic acid. In addition, further investigation is needed to fully understand the molecular targets and mechanism of action of 3-Hydrazinopropionic acid. This will help in developing more targeted and effective therapies for various diseases. Finally, more studies are needed to investigate the potential side effects of 3-Hydrazinopropionic acid and optimize dosages for safe use in humans.
Conclusion
In conclusion, 3-Hydrazinopropionic acid is a non-proteinogenic amino acid that has potential applications in various fields of scientific research. It can selectively kill cancer cells, protect neurons from oxidative stress, and prevent the formation of toxic protein aggregates. However, further research is needed to fully understand its mechanism of action and potential side effects. 3-Hydrazinopropionic acid has promising potential for developing new therapies for cancer and neurodegenerative diseases, and it will continue to be an important area of research in the future.

Synthesis Methods

There are several methods for synthesizing 3-Hydrazinopropionic acid, including the reaction of hydrazine hydrate with acrylonitrile, the reaction of hydrazine hydrate with acrylamide, and the reaction of hydrazine hydrate with acrylic acid. However, the most commonly used method is the reaction of L-serine with hydrazine hydrate in the presence of a catalyst such as sodium carbonate or sodium hydroxide. The reaction yields 3-Hydrazinopropionic acid and water as by-products.

Scientific Research Applications

3-Hydrazinopropionic acid has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 3-Hydrazinopropionic acid can selectively kill cancer cells by inducing apoptosis, a process of programmed cell death. This makes it a potential candidate for developing new cancer therapies.
In addition to cancer research, 3-Hydrazinopropionic acid has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 3-Hydrazinopropionic acid can protect neurons from oxidative stress and prevent the formation of toxic protein aggregates, which are hallmarks of these diseases.

properties

IUPAC Name

3-hydrazinylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-5-2-1-3(6)7/h5H,1-2,4H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICARQSBNIMOEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170963
Record name 3-Hydrazinopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinopropionic acid

CAS RN

18046-19-0
Record name 3-Hydrazinopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018046190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 3-hydrazino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydrazinopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDRAZINOPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXW42N6SAF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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